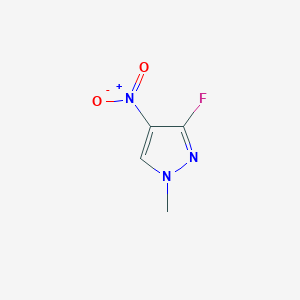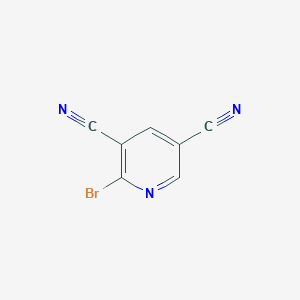
2-Bromopyridine-3,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromopyridine-3,5-dicarbonitrile is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the second position and two cyano groups at the third and fifth positions on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopyridine-3,5-dicarbonitrile typically involves the bromination of pyridine derivatives followed by the introduction of cyano groups. One common method is the bromination of 3,5-dicyanopyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent product yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the overall efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromopyridine-3,5-dicarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form biaryl compounds.
Reduction Reactions: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with boronic acids or stannanes in the presence of a base like potassium phosphate (K3PO4) in a solvent such as toluene or ethanol.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed:
Substitution Reactions: Substituted pyridine derivatives with various functional groups.
Coupling Reactions: Biaryl compounds with extended conjugation.
Reduction Reactions: Aminopyridine derivatives
Aplicaciones Científicas De Investigación
2-Bromopyridine-3,5-dicarbonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Bromopyridine-3,5-dicarbonitrile in chemical reactions involves the activation of the bromine atom and cyano groups. The bromine atom can undergo oxidative addition with transition metal catalysts, facilitating coupling reactions. The cyano groups can participate in nucleophilic addition or reduction reactions, leading to the formation of various functionalized products .
Comparación Con Compuestos Similares
2-Bromopyridine: Lacks the cyano groups, making it less versatile in certain reactions.
3,5-Dibromopyridine: Contains two bromine atoms, which can lead to different reactivity patterns.
2,6-Dibromopyridine: Has bromine atoms at the second and sixth positions, affecting its electronic properties and reactivity.
Uniqueness: 2-Bromopyridine-3,5-dicarbonitrile is unique due to the presence of both bromine and cyano groups, which provide a combination of electrophilic and nucleophilic sites. This dual functionality allows for a wide range of chemical transformations and applications in various fields .
Propiedades
IUPAC Name |
2-bromopyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrN3/c8-7-6(3-10)1-5(2-9)4-11-7/h1,4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMNUSHWLXNOFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

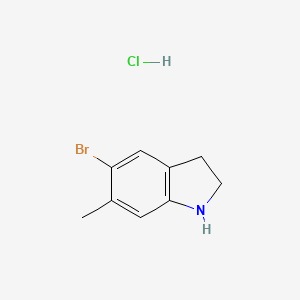
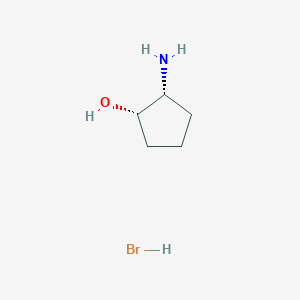
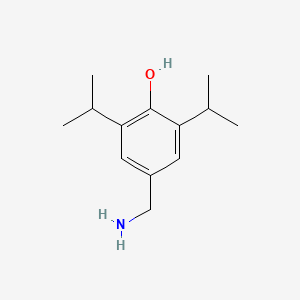
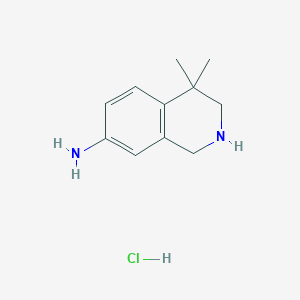
![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate](/img/structure/B15331530.png)

![Ethyl 2-[(Methylthio)methyl]thiazole-4-carboxylate](/img/structure/B15331540.png)
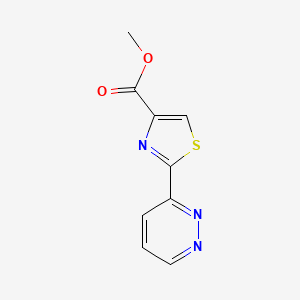



![Methyl 5-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B15331595.png)
